molecular formula C9H16I2N2O4 B14560130 2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane CAS No. 61846-96-6

2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane

Cat. No.: B14560130
CAS No.: 61846-96-6
M. Wt: 470.04 g/mol
InChI Key: XJUJBHGTYCSSEK-UHFFFAOYSA-N
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Description

2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane is an organic compound with the molecular formula C9H16I2N2O4 It contains two iodine atoms, two nitro groups, and a heptane backbone with dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane typically involves multi-step organic reactions. One common method includes the iodination of a suitable precursor, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions. The process would need to be optimized for yield and purity, often requiring advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Formation of dicarboxylic acids or other oxidized derivatives.

    Reduction: Formation of diamines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in biochemical studies due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of specialized materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diiodo-4-nitrophenol
  • 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl
  • 2,6-Diiodo-4-nitroaniline

Uniqueness

2,6-Diiodo-4,4-dimethyl-1,7-dinitroheptane is unique due to its combination of iodine and nitro groups on a heptane backbone with dimethyl substitutions

Properties

CAS No.

61846-96-6

Molecular Formula

C9H16I2N2O4

Molecular Weight

470.04 g/mol

IUPAC Name

2,6-diiodo-4,4-dimethyl-1,7-dinitroheptane

InChI

InChI=1S/C9H16I2N2O4/c1-9(2,3-7(10)5-12(14)15)4-8(11)6-13(16)17/h7-8H,3-6H2,1-2H3

InChI Key

XJUJBHGTYCSSEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C[N+](=O)[O-])I)CC(C[N+](=O)[O-])I

Origin of Product

United States

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